molecular formula C16H15ClN2O3 B3728570 2-(3-chlorophenoxy)-N'-(2-hydroxy-4-methylbenzylidene)acetohydrazide

2-(3-chlorophenoxy)-N'-(2-hydroxy-4-methylbenzylidene)acetohydrazide

Cat. No. B3728570
M. Wt: 318.75 g/mol
InChI Key: WVNNTCMRNGJFLM-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N'-(2-hydroxy-4-methylbenzylidene)acetohydrazide, also known as CHMA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a hydrazone derivative of acetohydrazide and has been found to possess several interesting biological properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxy-4-methylbenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has also been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to possess several interesting biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, this compound has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-chlorophenoxy)-N'-(2-hydroxy-4-methylbenzylidene)acetohydrazide in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of several cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. In addition, this compound has also been found to possess anti-inflammatory and anti-bacterial properties, making it a versatile compound for various research applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on 2-(3-chlorophenoxy)-N'-(2-hydroxy-4-methylbenzylidene)acetohydrazide. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Further studies are needed to understand the mechanism of action of this compound and to identify its molecular targets. In addition, studies are also needed to investigate the potential toxicity of this compound and to optimize its dosage and administration. Furthermore, this compound may also have potential applications in the field of infectious diseases, and further studies are needed to investigate its anti-bacterial properties. Overall, this compound is a promising compound for various scientific research applications, and further studies are needed to fully understand its potential.

Scientific Research Applications

2-(3-chlorophenoxy)-N'-(2-hydroxy-4-methylbenzylidene)acetohydrazide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to possess potent anti-cancer properties and has been shown to inhibit the growth of several cancer cell lines. In addition, this compound has also been found to possess anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11-5-6-12(15(20)7-11)9-18-19-16(21)10-22-14-4-2-3-13(17)8-14/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNNTCMRNGJFLM-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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